CP 376395
CP 376395
CP 376,395 is an antagonist of corticotropin-releasing factor (CRF) receptor 1 (CRF1; IC50 = 5.1 nM). It inhibits adenylate cyclase activity stimulated by ovine CRF in rat cerebral cortex and at human CRF1 receptors. CP 376,395 (17.8 mg/kg) inhibits CRF-induced increases in the acoustic startle response in rats. It increases the percentage of open arm entries and time spent in the open arms of the elevated plus maze in mice when administered via intramedial prefrontal cortical injection at doses of 1.5 and 3 nmol. CP 376,395 (10 mg/kg) reduces ethanol consumption in rats trained on an intermittent access schedule. It increases pulmonary ventilation in rats under normocapnic and hypercapnic conditions when injected into the locus coeruleus at a dose of 5 nmol/0.1 μl.
Potent and selective CRF1 receptor antagonist; High Quality Biochemicals for Research Uses
Potent and selective CRF1 receptor antagonist; High Quality Biochemicals for Research Uses
Brand Name:
Vulcanchem
CAS No.:
175140-00-8
VCID:
VC0006401
InChI:
InChI=1S/C21H30N2O/c1-8-18(9-2)23-19-12-16(6)22-21(17(19)7)24-20-14(4)10-13(3)11-15(20)5/h10-12,18H,8-9H2,1-7H3,(H,22,23)
SMILES:
CCC(CC)NC1=C(C(=NC(=C1)C)OC2=C(C=C(C=C2C)C)C)C
Molecular Formula:
C21H30N2O
Molecular Weight:
326.5 g/mol
CP 376395
CAS No.: 175140-00-8
VCID: VC0006401
Molecular Formula: C21H30N2O
Molecular Weight: 326.5 g/mol
* For research use only. Not for human or veterinary use.

Description | CP 376,395 is an antagonist of corticotropin-releasing factor (CRF) receptor 1 (CRF1; IC50 = 5.1 nM). It inhibits adenylate cyclase activity stimulated by ovine CRF in rat cerebral cortex and at human CRF1 receptors. CP 376,395 (17.8 mg/kg) inhibits CRF-induced increases in the acoustic startle response in rats. It increases the percentage of open arm entries and time spent in the open arms of the elevated plus maze in mice when administered via intramedial prefrontal cortical injection at doses of 1.5 and 3 nmol. CP 376,395 (10 mg/kg) reduces ethanol consumption in rats trained on an intermittent access schedule. It increases pulmonary ventilation in rats under normocapnic and hypercapnic conditions when injected into the locus coeruleus at a dose of 5 nmol/0.1 μl. Potent and selective CRF1 receptor antagonist; High Quality Biochemicals for Research Uses |
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CAS No. | 175140-00-8 |
Product Name | CP 376395 |
Molecular Formula | C21H30N2O |
Molecular Weight | 326.5 g/mol |
IUPAC Name | 3,6-dimethyl-N-pentan-3-yl-2-(2,4,6-trimethylphenoxy)pyridin-4-amine |
Standard InChI | InChI=1S/C21H30N2O/c1-8-18(9-2)23-19-12-16(6)22-21(17(19)7)24-20-14(4)10-13(3)11-15(20)5/h10-12,18H,8-9H2,1-7H3,(H,22,23) |
Standard InChIKey | VIZBSVDBNLAVAW-UHFFFAOYSA-N |
SMILES | CCC(CC)NC1=C(C(=NC(=C1)C)OC2=C(C=C(C=C2C)C)C)C |
Canonical SMILES | CCC(CC)NC1=C(C(=NC(=C1)C)OC2=C(C=C(C=C2C)C)C)C |
Synonyms | (3,6-dimethyl-2-(2,4,6-trimethylphenoxy)pyridin-4-yl)(1-ethylpropyl)amine CP 376395 CP-376395 CP376395 |
PubChem Compound | 9862166 |
Last Modified | Sep 13 2023 |
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